1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide
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Overview
Description
1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide is a synthetic organic compound with a complex structure It features a piperidinium core substituted with a hydroxypropyl group and an isopropyl-methylcyclohexyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylcyclohexanol with epichlorohydrin under basic conditions to form 2-(2-isopropyl-5-methylcyclohexyloxy)propan-1-ol.
Quaternization of Piperidine: The next step is the quaternization of 1-methylpiperidine with the hydroxypropyl intermediate in the presence of a suitable iodide source, such as methyl iodide, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO) as solvent, elevated temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Major Products
Oxidation: Formation of the corresponding ketone.
Substitution: Formation of the corresponding nitrile or thiocyanate derivative.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or ionic liquids.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-3-(cyclohexyloxy)propyl)-1-methylpiperidin-1-ium iodide: Lacks the isopropyl and methyl substituents on the cyclohexyl ring.
1-(2-Hydroxy-3-(phenoxy)propyl)-1-methylpiperidin-1-ium iodide: Contains a phenyl group instead of the cyclohexyl moiety.
1-(2-Hydroxy-3-(tert-butoxy)propyl)-1-methylpiperidin-1-ium iodide: Features a tert-butyl group instead of the isopropyl-methylcyclohexyl group.
Uniqueness
1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide is unique due to the specific combination of its substituents, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness can make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
1-(1-methylpiperidin-1-ium-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38NO2.HI/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20(4)10-6-5-7-11-20;/h15-19,21H,5-14H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKGJQJSQKYDFF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(C[N+]2(CCCCC2)C)O)C(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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